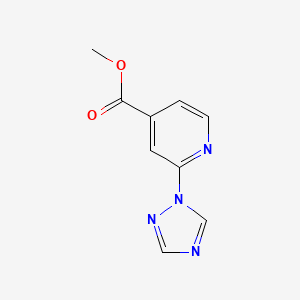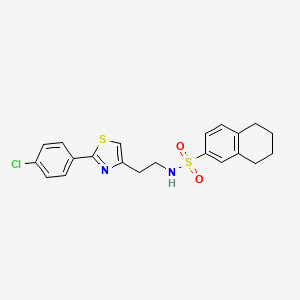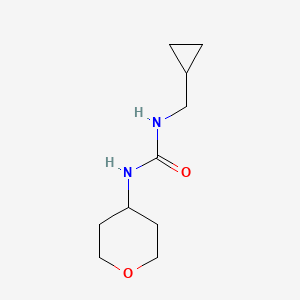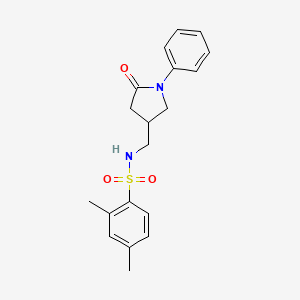![molecular formula C21H19N3O2S2 B2392154 N-benzyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686770-73-0](/img/structure/B2392154.png)
N-benzyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide” is a chemical compound with the linear formula C23H19N3O2S . It has a molecular weight of 401.491 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or a peer-reviewed article.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (401.491) and its linear formula (C23H19N3O2S) . For more detailed physical and chemical properties, it’s recommended to refer to a reliable chemical database or a peer-reviewed article.Scientific Research Applications
Dual Inhibitory Activity
N-benzyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide derivatives have been synthesized and evaluated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. These compounds exhibit significant inhibitory activity, suggesting their potential in cancer therapy due to the critical roles of TS and DHFR in tumor cell proliferation. For example, Gangjee et al. (2008) synthesized a classical analogue and nine nonclassical analogues showing potent dual inhibitory activities, with one compound being the most potent dual inhibitor known at the time (Gangjee, Yibin Qiu, Wei Li, & R. Kisliuk, 2008).
Antimicrobial Activity
Compounds based on the this compound scaffold have been explored for their antimicrobial properties. Kerru et al. (2019) reported on a series of derivatives showing potent antibacterial and antifungal activities, with certain compounds outperforming standard drugs in inhibitory concentrations against specific pathogens (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Antitumor Agents
The structural motif of this compound has been incorporated into compounds designed as antitumor agents. Gangjee et al. (2009) synthesized derivatives that demonstrated significant inhibitory activity against tumor cells, underscoring the potential of these compounds as cancer therapeutics (Gangjee, Wei Li, R. Kisliuk, V. Cody, J. Pace, J. Piraino, & J. Makin, 2009).
Future Directions
properties
IUPAC Name |
N-benzyl-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c25-18(22-13-15-7-3-1-4-8-15)14-28-21-23-17-11-12-27-19(17)20(26)24(21)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLMPKBBRKWTNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2392075.png)
![2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2392076.png)
![4-methoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B2392077.png)




![7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2392091.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2392092.png)
![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride](/img/structure/B2392093.png)
